Butyl (2S)-2,5-diamino-5-oxopentanoate
Description
Butyl (2S)-2,5-diamino-5-oxopentanoate is a chiral ester derivative of glutamine, characterized by a pentanoate backbone with a butyl ester group at the carboxyl terminus and two amino groups at positions 2 and 3. The stereochemistry at the C2 position (S-configuration) confers specificity in its biochemical interactions, particularly in enzyme-mediated processes. Its structural features, including the diamino and oxo groups, influence solubility, stability, and biological activity .
Properties
IUPAC Name |
butyl (2S)-2,5-diamino-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWQKRQGKCDSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2S)-2,5-diamino-5-oxopentanoate typically involves the esterification of (2S)-2,5-diamino-5-oxopentanoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve a more sustainable and scalable synthesis. These reactors allow for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2,5-diamino-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Organic Synthesis
Butyl (2S)-2,5-diamino-5-oxopentanoate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biological Studies
In biological research, this compound is utilized as a precursor for studying amino acid metabolism and enzyme interactions. It can act as a substrate or inhibitor in biochemical pathways, providing insights into metabolic processes and enzyme kinetics.
Pharmaceutical Development
The compound plays a role in the development of pharmaceuticals containing the (iS)-2-aminoglutarimide moiety. This structural feature is essential for creating biologically active compounds that may have therapeutic applications .
Case Studies
Several studies highlight the utility of this compound in research:
- Enzyme Activity Modulation : A study demonstrated that derivatives of this compound could influence enzyme activity in metabolic pathways related to amino acids, showcasing its potential as a research tool in enzymology.
- Pharmaceutical Synthesis : Research has indicated that this compound acts as an effective intermediate in synthesizing compounds with therapeutic properties against various diseases.
- Chemical Reactions : The compound has been subjected to various chemical reactions such as oxidation and reduction, leading to the formation of novel derivatives that exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of Butyl (2S)-2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism, signal transduction, and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) (2S)-5-Amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic Acid
- Structure: Shares the (2S)-5-amino-5-oxopentanoate backbone but replaces the butyl ester with a carboxylic acid group and introduces a 3,5-dibromo-4-hydroxyanilino substituent at position 2.
- Key Differences: The absence of the butyl ester reduces lipophilicity (logP = 3.27 vs. higher logP expected for butyl esters).
(b) Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
- Structure: A complex peptidomimetic with a thiazole ring and multiple stereocenters.
- Key Differences :
- Extended hydrophobic domains (phenyl groups) and hydroperoxide moieties enhance membrane permeability but increase oxidative instability.
- The carbamate group offers resistance to enzymatic hydrolysis compared to esters.
- Applications : Investigated as a protease inhibitor due to its rigidified backbone .
Physicochemical and Biochemical Properties
Biological Activity
Butyl (2S)-2,5-diamino-5-oxopentanoate, also known as (S)-tert-butyl 4,5-diamino-5-oxopentanoate, is a compound with significant biological relevance. It is a derivative of amino acids and plays a crucial role in various metabolic and physiological processes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H16N2O3
- Molecular Weight : Approximately 186.24 g/mol
- Chirality : The compound exists in the (S)-enantiomeric form, which is biologically active.
This compound is involved in several critical biological processes:
- Nitrogen Metabolism : It acts as a substrate in nitrogen metabolism, contributing to amino acid synthesis and the production of nucleotides.
- Protein Synthesis : The compound is integral to protein synthesis pathways, influencing cellular growth and repair mechanisms.
- Immune Function : It has been shown to modulate immune responses, potentially enhancing the body's ability to fight infections.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Antimicrobial Potentiation
- Cytotoxicity in Cancer Research
- Metabolic Pathway Alterations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
